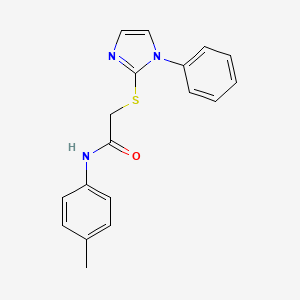

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

2-((1-Phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS: 30065-35-1) is a heterocyclic compound featuring a phenyl-substituted imidazole core linked via a thioether group to an acetamide moiety, which is further substituted with a p-tolyl (4-methylphenyl) group. Such compounds are frequently explored for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-14-7-9-15(10-8-14)20-17(22)13-23-18-19-11-12-21(18)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIVAPYMTVVQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

This compound possesses a thioether linkage and a p-tolyl group, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and π-stacking interactions, potentially modulating enzymatic activities or receptor functions.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains.

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.27 | Antibacterial |

| Escherichia coli | 1.43 | Antibacterial |

| Candida albicans | 2.60 | Antifungal |

These results suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results against several cancer cell lines.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HCT116 | 4.53 | More potent than standard drug 5-FU (IC50 = 9.99 µM) |

| MCF7 | 5.85 | Significant cytotoxicity observed |

The ability to inhibit cancer cell proliferation highlights the therapeutic potential of this compound in oncology .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties, particularly as an α-glucosidase inhibitor. In vitro studies have shown that it can effectively inhibit this enzyme, which is crucial in glucose metabolism.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.71 | Non-competitive |

This suggests that the compound could be beneficial in managing diabetes by regulating glucose levels .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds, reinforcing the findings related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of imidazole compounds exhibited varying degrees of antimicrobial activity against multiple pathogens, supporting the notion that structural modifications can enhance efficacy .

- Anticancer Screening : Research involving imidazole derivatives showed that certain substitutions increased cytotoxicity against cancer cell lines, indicating a structure-activity relationship that could be leveraged in drug design .

- Diabetes Management : The exploration of imidazole-based compounds as α-glucosidase inhibitors has opened avenues for novel therapeutic strategies in diabetes treatment .

Scientific Research Applications

Scientific Research Applications

The applications of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can be categorized into several fields:

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent in various diseases. Its structural characteristics allow it to interact with biological macromolecules, influencing enzymatic activities and biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Properties

Emerging studies indicate that the compound shows antiviral activity, particularly against RNA viruses. For instance, it demonstrated effective inhibition of the papain-like protease domain from SARS-CoV-2 with an effective concentration (EC50) around 1.1 µM, comparable to established antiviral agents like remdesivir.

Enzyme Inhibition Studies

Due to its structural features, the compound serves as a valuable tool for studying enzyme inhibition and protein interactions. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating various biochemical pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in different applications:

- Antimicrobial Efficacy : A study reported that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential as a new antibacterial agent.

- Antiviral Activity : In vitro assays demonstrated that it effectively inhibited viral replication in cell cultures infected with SARS-CoV-2, showcasing its potential in treating viral infections.

- Toxicity Profile : Toxicity assessments indicated low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM, suggesting a favorable safety margin for further development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the imidazole, acetamide, and aromatic rings. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-donating vs. withdrawing groups : The p-tolyl group in the target compound may enhance lipophilicity and membrane permeability compared to nitro-substituted analogues like W1 or 9j. However, nitro groups in W1 likely improve binding to electron-deficient enzyme active sites .

- Heterocyclic diversity : Triazole and thiazole derivatives () exhibit varied electronic profiles, affecting solubility and target specificity .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide and its analogs?

Methodological Answer:

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example:

- Step 1: React a thiol-containing imidazole derivative (e.g., 1-phenyl-1H-imidazole-2-thiol) with chloroacetamide intermediates in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents, using dichloromethane as a solvent at 273 K .

- Step 2: Purify the product using column chromatography and validate structural integrity via IR (e.g., C=O stretch at ~1678 cm⁻¹), NMR (confirming aromatic protons and acetamide linkages), and elemental analysis (C, H, N, S content) .

- Variants: Substituents on the aryl or imidazole rings can be introduced by pre-functionalizing starting materials, such as using substituted phenylacetic acids or modified thiazole/benzimidazole precursors .

Basic: How is the purity and structural integrity of this compound validated experimentally?

Methodological Answer:

Validation involves a multi-technique approach:

- Spectroscopy:

- Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

- Melting Point: Consistency with literature values (e.g., 190–194°C for benzimidazole analogs) confirms purity .

Advanced: What computational methods are employed to predict electronic properties and binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Docking:

- MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability via RMSD and RMSF metrics .

Advanced: How can structural contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in NMR/IR assignments by determining the crystal structure. For example, hydrogen-bonding networks (e.g., N-H⋯N interactions forming R^2$$_2(8) motifs) and dihedral angles (e.g., ~80° twist between aryl and thiazole rings) provide definitive structural evidence .

- Dynamic NMR: Use variable-temperature H NMR to detect conformational exchange in flexible regions (e.g., rotation around the acetamide bond) .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) to identify consistent spectral patterns .

Advanced: What strategies optimize biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation:

- Introduce electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring to enhance apoptosis induction (e.g., 4b derivatives show ~60% apoptosis vs. cisplatin at 50 μM) .

- Replace the imidazole ring with triazole or benzimidazole to improve α-glucosidase inhibition (IC values <10 μM for triazole derivatives) .

- Bioisosteric Replacement: Swap the thioether linkage with sulfoxide/sulfone groups to modulate pharmacokinetic properties .

- In Silico Screening: Use QSAR models to predict activity cliffs and prioritize synthetic targets .

Advanced: How are reaction conditions optimized for scalable synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve yields of coupling reactions (e.g., from 58% to >75%) .

- Catalyst Selection: Compare EDC, DCC, and HOBt systems for efficiency; HOBt/EDC combinations often reduce side-product formation .

- Microwave-Assisted Synthesis: Apply controlled heating (e.g., 100°C, 30 min) to accelerate reactions, reducing time from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.